3-Aminophenol hydrochloride chemical properties
3-Aminophenol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Aminophenol Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 3-Aminophenol hydrochloride (CAS No: 51-81-0), a critical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in synthesis, research, and development.
Introduction: The Versatility of a Bifunctional Aromatic
3-Aminophenol hydrochloride is the hydrochloride salt of 3-aminophenol, an aromatic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group at the meta position of a benzene ring.[1][2] This bifunctional nature imparts a unique and versatile reactivity, establishing it as a cornerstone building block for a wide range of complex molecules.[2][3] Its primary significance in the pharmaceutical sector is as a key precursor for antitubercular drugs, such as 4-Aminosalicylic acid (PAS), and as an intermediate for various antiseptics and other medicinal compounds.[2][4][5] Beyond pharmaceuticals, it is indispensable in the synthesis of fluorescent dyes, hair colorants, and as a stabilizer for certain polymers.[6]
This guide will elucidate the fundamental chemical and physical properties of 3-Aminophenol hydrochloride, explore its spectroscopic signature, detail its reactivity and applications, and provide validated experimental protocols relevant to its use in a laboratory setting.
Core Chemical and Physical Properties
3-Aminophenol hydrochloride is a white to off-white or light brown crystalline solid at room temperature.[1][7] Its salt form enhances stability and modifies its solubility profile compared to its free base, 3-aminophenol. The relatively high melting point is indicative of strong intermolecular forces, primarily ionic interactions and hydrogen bonding within its crystal lattice.[1]
Table 1: Physicochemical Properties of 3-Aminophenol Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 51-81-0 | [7][8][9] |
| Molecular Formula | C₆H₈ClNO | [1][7][8] |
| Molecular Weight | 145.59 g/mol | [8][10] |
| Appearance | White to light brown crystalline powder/solid | [1][7] |
| Melting Point | 228 °C | [1][7][11] |
| Boiling Point | 298.6 °C at 760 mmHg | [1][12] |
| Flash Point | 116.4 °C | [1][12] |
| IUPAC Name | 3-aminophenol;hydrochloride | [8] |
| InChIKey | DCBCSMXGLXAXDM-UHFFFAOYSA-N | [8][10] |
Solubility Profile
The hydrochloride salt form renders the compound readily soluble in polar solvents. It demonstrates good solubility in water and is also soluble in alcohols like ethanol.[1] Its solubility extends to polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility is a key consideration for its use in aqueous reaction media and for formulation development. In contrast, its parent compound, 3-aminophenol, is only slightly soluble in cold water but freely soluble in hot water.[13][14]
Acidity and Basicity (pKa)
The parent molecule, 3-aminophenol, is amphoteric.[1][3] The presence of the acidic phenolic hydroxyl group and the basic amino group results in two distinct pKa values. For 3-aminophenol, the measured pKa values are approximately 4.37 for the protonated amino group and 9.82 for the hydroxyl group.[6][13] The hydrochloride salt in an aqueous solution will behave as an acid. The pH of a 10 g/L aqueous solution of the free base is 6.8 at 20°C, and the hydrochloride salt form is expected to generate a more acidic solution.[1][15]
Chemical Structure and Reactivity
The utility of 3-Aminophenol hydrochloride in synthesis stems from the distinct reactivity of its two functional groups and the aromatic ring. The amino group can be readily diazotized, acylated, or alkylated, while the hydroxyl group can undergo etherification or esterification. The aromatic ring is activated towards electrophilic aromatic substitution.
Caption: Structure of 3-Aminophenol Hydrochloride.
Key Synthetic Transformations
The strategic placement of the amino and hydroxyl groups allows for a variety of chemical transformations, making it a valuable intermediate.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is a gateway to a vast number of functionalities through Sandmeyer-type reactions.
-
Acylation/Alkylation: Both the amino and hydroxyl groups can be acylated or alkylated. Selective protection is often required to functionalize one group in the presence of the other, a common strategy in multi-step syntheses.
-
Electrophilic Aromatic Substitution: The -OH and -NH₂ groups are strong activating groups, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). This reactivity is harnessed in the synthesis of polysubstituted aromatic compounds. For instance, the synthesis of p-aminosalicylic acid (PAS) from 3-aminophenol involves a carboxylation reaction (Kolbe-Schmitt reaction).[5]
Caption: Key synthetic pathways for 3-Aminophenol Hydrochloride.
Spectroscopic Profile
Spectroscopic data is crucial for the identification and purity assessment of 3-Aminophenol hydrochloride.
Table 2: Representative Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the 6.0-8.0 ppm range. Protons of the -NH₃⁺ and -OH groups are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on solvent and concentration.[16][17] |
| ¹³C NMR | Aromatic carbons resonate in the 110-160 ppm region. The carbon atoms attached to the -OH and -NH₃⁺ groups will be shifted downfield.[18] |
| IR Spectroscopy | Broad absorption band around 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region.[19][20] |
| Mass Spec (ESI+) | The free base (3-aminophenol) would show a molecular ion peak [M+H]⁺ at m/z 110.1.[18] |
Note: Actual chemical shifts and peak shapes can vary based on the solvent, concentration, and instrument used.
Applications in Drug Development and Research
The structural attributes of 3-Aminophenol hydrochloride make it a valuable starting material in medicinal chemistry and process development.
-
Antitubercular Agents: It is a key intermediate in the industrial synthesis of p-aminosalicylic acid (PAS), an essential second-line drug for treating tuberculosis.[2][5]
-
Dye Synthesis: It is used to prepare 3-(diethylamino)phenol, a crucial intermediate for fluorescent dyes like rhodamine B, which have applications as biological stains and tracers.[6]
-
Fungicides and Antiseptics: The scaffold is present in various fungicides and antiseptic compounds, highlighting its broad utility in developing bioactive molecules.[2][5]
-
Drug Delivery Systems: Recent research has explored its use in modifying nanoparticles for drug delivery applications. For example, 3-aminophenol has been grafted onto zinc sulfide nanoparticles to create a carrier for the sustained release of drugs like famotidine.[21]
Experimental Protocols
The following protocols are provided as illustrative examples for experienced laboratory personnel. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Aminophenol from 3-Nitrophenol (Reduction)
This protocol describes the synthesis of the free base, 3-aminophenol, which can then be converted to the hydrochloride salt.
Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Using a metal catalyst like palladium on carbon with a hydrogen source is a clean and efficient method.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-nitrophenol (1 eq) and a suitable solvent such as ethanol (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the 3-nitrophenol).
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus. For this reaction, atmospheric pressure is often sufficient, but it can be conducted under higher pressure (e.g., 50 psi) to increase the reaction rate.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude 3-aminophenol.
-
Purification: The product can be purified by recrystallization from hot water to yield white to off-white crystals.[22]
-
Salt Formation: To form the hydrochloride salt, dissolve the purified 3-aminophenol in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration.
Protocol 2: Forced Degradation Study for Stability Assessment
Causality: Forced degradation studies are essential in drug development to understand a compound's stability profile and to develop stability-indicating analytical methods. This protocol exposes the compound to stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution: Prepare a stock solution of 3-Aminophenol hydrochloride in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[23]
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[23]
-
Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[23]
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[23]
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector, to quantify the parent compound and identify any degradation products.[23]
Safety, Handling, and Stability
3-Aminophenol hydrochloride must be handled with care, as it is harmful if swallowed, and can cause skin and serious eye irritation.[7][10][11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10][11]
Stability and Storage: The compound may be sensitive to prolonged exposure to air and light, which can cause it to darken due to oxidation.[15][24][25] It is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[7][10][23][25]
Conclusion
3-Aminophenol hydrochloride is a fundamentally important chemical intermediate with a rich profile of reactivity and a broad scope of applications. Its bifunctional nature, well-characterized physicochemical properties, and versatile synthetic pathways make it an invaluable tool for researchers and developers in the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reactivity is paramount to leveraging its full potential in the synthesis of novel drugs, dyes, and advanced materials.
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